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Compound of Interest

Compound Name: 4-Bromooxindole

Cat. No.: B058052

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential applications of 4-Bromooxindole. Due to the limited availability of specific
experimental data for 4-bromooxindole in the public domain, this guide also incorporates
information on the broader class of oxindole and spirooxindole derivatives to provide context
for its potential biological activities and signaling pathway involvement.

Chemical Structure and Properties

4-Bromooxindole, systematically named 4-bromo-1,3-dihydroindol-2-one, is a halogenated
derivative of oxindole.[1] The core of the molecule is an oxindole moiety, which consists of a
benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and a
carbonyl group. In 4-Bromooxindole, a bromine atom is substituted at the 4th position of the
benzene ring.[2]

The presence of the bromine atom, an electron-withdrawing group, is expected to influence the
electron density distribution of the aromatic ring and the reactivity of the molecule. This
substitution is a key feature for its utility as a versatile intermediate in organic synthesis.[2]

Chemical and Physical Properties
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Property Value Reference

4-bromo-1,3-dihydroindol-2-

IUPAC Name [1]
one

Synonyms 4-Bromoindolin-2-one

CAS Number 99365-48-7 [1]

Molecular Formula CsHeBrNO [1]

Molecular Weight 212.04 g/mol [1]

Appearance Brown powder

Storage Conditions 0-8 °C

Spectroscopic Data

Detailed experimental spectroscopic data (*H NMR, 13C NMR, Mass Spectrometry, and IR) for
4-Bromooxindole are not readily available in peer-reviewed literature. Structural elucidation of
related oxindole compounds is typically achieved through these standard analytical techniques.
For reference, the following is a general guide to the expected spectral features based on the
structure of 4-Bromooxindole.

e 1H NMR: The spectrum would be expected to show signals for the aromatic protons on the
benzene ring and the methylene protons of the lactam ring. The chemical shifts and coupling
patterns of the aromatic protons would be influenced by the bromo and carbonyl
substituents. The NH proton of the lactam would likely appear as a broad singlet.

e 13C NMR: The spectrum would display eight distinct carbon signals corresponding to the
eight carbon atoms in the molecule. The carbonyl carbon would resonate at a characteristic
downfield chemical shift. The carbon atom attached to the bromine would also show a
characteristic chemical shift.

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
corresponding to the molecular weight of the compound (212.04 g/mol ). Due to the
presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity
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(for 7°Br and 8!Br isotopes) separated by 2 m/z units would be observed for the molecular ion

and any bromine-containing fragments.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption

band for the C=0 stretching vibration of the lactam ring. Another characteristic absorption

would be the N-H stretching vibration.

Synthesis of Oxindole Derivatives

While a specific, detailed experimental protocol for the synthesis of 4-Bromooxindole is not

widely published, a general method for the synthesis of spiro-fused 2-oxindoles from isatin

derivatives has been reported. This domino reaction involves the use of zinc powder and can

be adapted for various substituted isatins.[3]

Below is a generalized workflow for such a synthesis.
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Caption: Generalized workflow for the synthesis of spiro-fused 2-oxindoles.
Experimental Protocol (General for Spiro-fused 2-Oxindoles)[3]

o To a reaction vessel containing zinc powder (1.5 mmol) in anhydrous tetrahydrofuran (THF, 3
mL), add the substituted isatin (1 mmol) and methyl 2-(bromomethyl)acrylate (1.5 mmol)
sequentially under a nitrogen atmosphere.

o Seal the reaction vessel and heat to 80 °C for 5 hours, monitoring the reaction progress by
thin-layer chromatography.

e Upon completion, cool the reaction mixture to room temperature and quench by adding 1N
HCI (2 mL).

o Extract the product with ethyl acetate (3 x 5 mL).

» Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by flash chromatography on silica gel to obtain the desired spiro-
fused 2-oxindole.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway involvement of 4-
Bromooxindole are limited. However, the oxindole and, more specifically, the spirooxindole
scaffolds are present in numerous compounds with significant pharmacological activities,
particularly in the context of cancer and neurological disorders.

Anticancer Potential of Spirooxindole Derivatives

Spirooxindole derivatives have emerged as a promising class of compounds for cancer
therapy.[4] Their mechanism of action often involves the modulation of key signaling pathways
that are dysregulated in cancer.

One of the most well-documented targets of spirooxindoles is the p53-MDM2 protein-protein
interaction.[5] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and
apoptosis. MDM2 is a negative regulator of p53. Inhibition of the p53-MDMZ2 interaction can
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lead to the reactivation of p53's tumor-suppressive functions. Several spirooxindole-containing
compounds have been shown to be potent inhibitors of this interaction.[5]

The diagram below illustrates the general mechanism of p53-MDM2 inhibition.
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Caption: Inhibition of the p53-MDMZ2 interaction by spirooxindole derivatives.

Furthermore, halogenated spirooxindoles have been implicated in inducing other forms of
programmed cell death, such as ferroptosis, and can influence cell cycle regulation by targeting
cyclin-dependent kinases (CDKs) and histone deacetylases (HDACS).[6]

Potential in Neurological Disorders
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The indole nucleus is a common feature in many neuroactive compounds. While direct
evidence for 4-Bromooxindole is lacking, related indole derivatives are being investigated for
their potential in treating neurological disorders. For instance, some indole compounds have
been studied for their neuroprotective effects, which may involve the modulation of
inflammatory pathways and the activity of microglia in the brain.[7][8][9] The precise
mechanisms by which such compounds exert their effects are complex and involve a variety of
signaling pathways.

Conclusion

4-Bromooxindole is a valuable synthetic intermediate with a chemical structure that holds
potential for the development of novel therapeutic agents. While specific biological and detailed
spectroscopic data for this compound are not extensively available, the broader class of
oxindole and spirooxindole derivatives demonstrates significant promise, particularly in
oncology. Further research is warranted to fully elucidate the structure-activity relationships,
specific molecular targets, and therapeutic potential of 4-Bromooxindole. This guide serves as
a foundational resource for researchers and professionals in the field of drug discovery and
development, highlighting the known characteristics of 4-Bromooxindole and the potential
avenues for future investigation based on related chemical scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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